![molecular formula C4H9BO2 B15125460 Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- CAS No. 1876473-48-1](/img/structure/B15125460.png)
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- is a boronic acid derivative characterized by the presence of a boron atom bonded to a cyclopropyl group. This compound is part of a broader class of organoboron compounds, which are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a cyclopropyl halide with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another approach involves the direct electrophilic borylation of cyclopropyl Grignard reagents with boron esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to handle large-scale reactions efficiently. These methods utilize organolithium or organomagnesium reagents in combination with boron esters to produce boronic acids in high yields . The use of flow chemistry allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon coupled products.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is also leveraged in cross-coupling reactions, where it participates in the transmetalation step with palladium catalysts to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- can be compared with other boronic acids, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Vinylboronic acid: Utilized in polymer chemistry and as a monomer for polymerization reactions.
Alkylboronic acids: Employed in the synthesis of various organic compounds through cross-coupling reactions
The uniqueness of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
1876473-48-1 |
|---|---|
Molekularformel |
C4H9BO2 |
Molekulargewicht |
99.93 g/mol |
IUPAC-Name |
[(1R,2R)-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
DYSMDSGBCAQRLB-QWWZWVQMSA-N |
Isomerische SMILES |
B([C@@H]1C[C@H]1C)(O)O |
Kanonische SMILES |
B(C1CC1C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)
![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
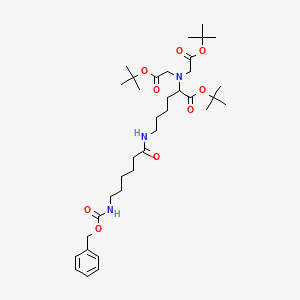
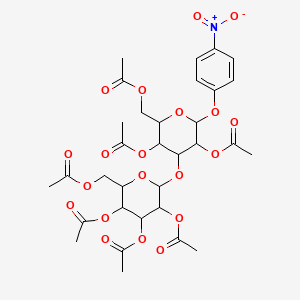
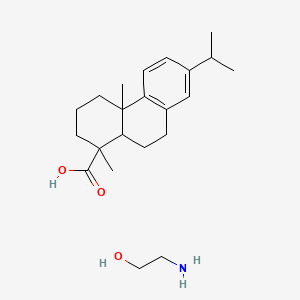

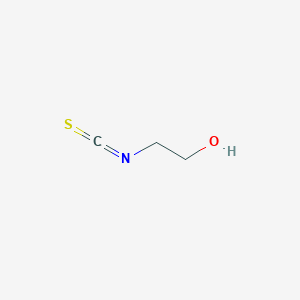

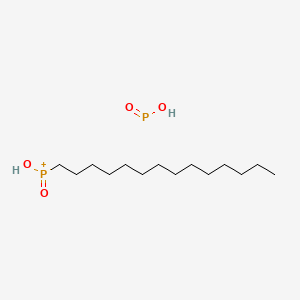
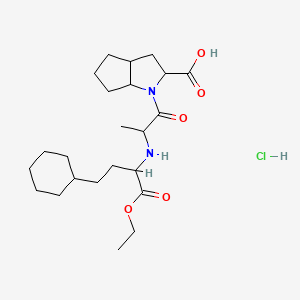

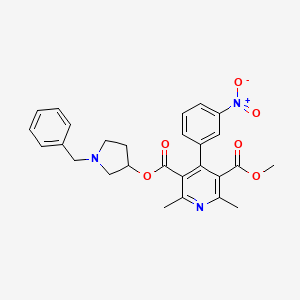
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
